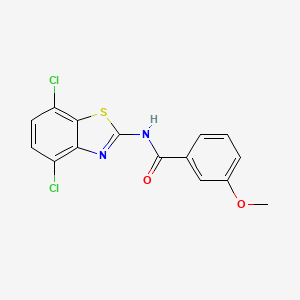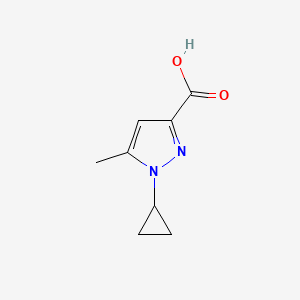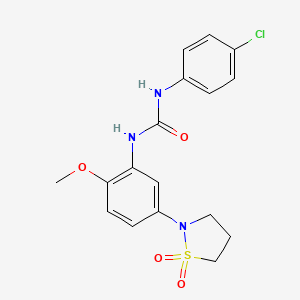
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H17F3N4O and its molecular weight is 374.367. The purity is usually 95%.
BenchChem offers high-quality N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives, including those structurally related to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide, have been synthesized and characterized. Coordination complexes constructed from these derivatives demonstrate significant antioxidant activity. The study by Chkirate et al. (2019) shows how hydrogen bonding affects the self-assembly process in these complexes, which could have implications for the development of antioxidant agents (Chkirate et al., 2019).
Synthesis and Antimicrobial Activity
Compounds incorporating pyrazole and pyridine moieties, like the target compound, have been synthesized and evaluated for their antimicrobial activities. For instance, Bondock et al. (2008) explored the synthesis of new heterocycles incorporating antipyrine moiety, showing that these compounds exhibit promising antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor Activity
Research into the cytotoxic activity of certain pyrazole-pyridine derivatives has revealed their potential as anticancer agents. Al-Sanea et al. (2020) describe the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which showed appreciable inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Antifungal and Antitumor Evaluations
Further studies have focused on the synthesis of novel compounds for antifungal and antitumor evaluations. El‐Borai et al. (2013) reported on the synthesis of new pyrazolopyridines and their evaluated activities, highlighting the potential of such compounds in therapeutic applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Coordination Chemistry Versatility
The versatility of pyrazole-pyridine-based ligands in coordination chemistry has been reviewed, with applications ranging from biological sensing to the study of spin-state transitions in iron complexes. This indicates the potential utility of compounds like N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide in developing new materials with unique properties (Halcrow, 2005).
Propiedades
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c1-26-12-15(11-25-26)17-8-14(6-7-23-17)10-24-18(27)9-13-2-4-16(5-3-13)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTUYSVXMPNVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-cyclooctyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2777751.png)

![2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2777753.png)




![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2777763.png)



![N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2777769.png)
![1-[(3-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2777772.png)
